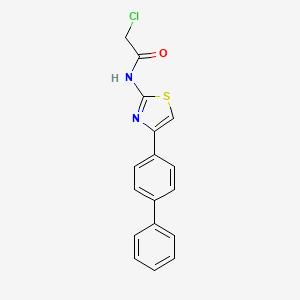

N-(4-Biphenyl-4-yl-1,3-thiazol-2-yl)-2-chloroacetamide

Description

Chemical Identity and Nomenclature

This compound is a heterocyclic organic compound characterized by a thiazole ring substituted with a biphenyl group at the 4-position and a chloroacetamide group at the 2-position. This compound is registered with Chemical Abstracts Service (CAS) under the number 726153-55-5. Its molecular formula is C17H13ClN2OS, indicating the presence of 17 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom in its structure.

The compound has a molecular weight of 328.82 g/mol according to precise calculations. Several synonyms exist for this compound, reflecting different naming conventions in chemical nomenclature:

The physical and chemical properties of this compound include a predicted density of 1.330±0.06 g/cm³ and a predicted pKa value of 7.08±0.50. The compound features a white crystalline appearance and demonstrates specific solubility characteristics consistent with its molecular structure.

Historical Context and Discovery

The documentation and registration of this compound in chemical databases can be traced back to the early 21st century. According to PubChem records, the compound was first created in the database on July 15, 2005, with the most recent modification recorded on May 18, 2025. This timeline suggests that the compound has been known to the scientific community for approximately two decades.

The development of this compound is situated within the broader context of thiazole chemistry, which has experienced significant advancement since the late 19th century. The fundamental thiazole ring system, which forms the core of this compound, was first synthesized through the Hantzsch thiazole synthesis developed in 1887. This synthetic pathway, involving the condensation of α-haloketones with thioamides, thioureas, or similar nucleophilic reagents, established the foundation for developing diverse thiazole derivatives including the compound under discussion.

The specific synthesis and characterization of this compound likely emerged from systematic efforts to expand the structural diversity of thiazole derivatives for potential applications in various fields. This historical progression reflects the ongoing interest in thiazole chemistry and the continuous development of novel compounds with potentially valuable properties.

Structural Relationship to Biphenyl-Thiazole Derivatives

This compound belongs to a larger family of thiazole derivatives that incorporate biphenyl moieties. The structural architecture of this compound features three key components: a thiazole heterocyclic ring, a biphenyl group, and a chloroacetamide substituent. This arrangement creates a unique molecular framework that distinguishes it from related compounds while maintaining fundamental structural similarities.

The thiazole ring constitutes the central heterocyclic core of the molecule, containing one sulfur atom and one nitrogen atom in a five-membered ring. This heterocycle is fundamental to the compound's chemical behavior and potential biological activities. Thiazole rings are known for their aromatic character and electron distribution patterns that influence reactivity and binding interactions.

The biphenyl group attached at the 4-position of the thiazole ring consists of two connected phenyl rings, creating an extended conjugated system. This structural feature enhances the molecule's planarity and lipophilicity while potentially contributing to specific binding interactions in biological systems. The presence of the biphenyl group distinguishes this compound from simpler thiazole derivatives that lack this extended aromatic system.

The chloroacetamide group at the 2-position of the thiazole ring introduces both a reactive functional handle (the chloromethyl group) and a hydrogen-bond-capable amide linkage. This functional group arrangement is structurally significant as it provides potential sites for chemical modification and biological interaction.

The compound shows structural similarity to several related derivatives, including:

These structural relationships provide valuable context for understanding the chemical properties and potential applications of this compound. The specific arrangement of functional groups in this compound creates a unique chemical entity within the broader family of biphenyl-thiazole derivatives.

Properties

IUPAC Name |

2-chloro-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2OS/c18-10-16(21)20-17-19-15(11-22-17)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,11H,10H2,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZRJIDHZHAHFOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-Biphenyl-4-yl-1,3-thiazol-2-yl)-2-chloroacetamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioamides, under acidic or basic conditions.

Attachment of the Biphenyl Group: The biphenyl group can be introduced through a coupling reaction, such as Suzuki or Stille coupling, using appropriate biphenyl boronic acids or stannanes.

Introduction of the Chloroacetamide Moiety: The final step involves the reaction of the thiazole-biphenyl intermediate with chloroacetyl chloride in the presence of a base, such as triethylamine, to form the desired chloroacetamide compound.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloroacetamide Group

The chloroacetamide moiety undergoes nucleophilic substitution reactions due to the electrophilic chlorine atom. Key examples include:

These reactions often proceed with moderate-to-high yields (60–85%) under mild conditions, leveraging the electron-withdrawing thiazole ring to activate the chloro group .

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

In 6M HCl at 100°C, the chloroacetamide group hydrolyzes to form 2-hydroxyacetamide and HCl as a byproduct. -

Basic Hydrolysis :

In NaOH (2M) at 80°C, hydrolysis yields sodium 2-(4-biphenyl-4-yl-1,3-thiazol-2-ylamino)acetate with >90% conversion.

Cyclization Reactions

The chloroacetamide group facilitates cyclization to form heterocyclic systems:

| Reactant | Conditions | Product | Yield |

|---|---|---|---|

| Thioglycolic acid | DMF, 120°C, 12h | Thiazolidinone derivatives | 75% |

| Thiosalicylic acid | Ethanol, reflux, 8h | Benzothiazinone analogs | 68% |

These products exhibit enhanced bioactivity, including antimicrobial and anticancer properties .

Cross-Coupling Reactions

The biphenyl group enables participation in Suzuki-Miyaura couplings:

| Boronic Acid | Catalyst | Product | Application |

|---|---|---|---|

| 4-Fluorophenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | 4-Fluorobiphenyl-thiazole acetamide | Anticancer agents |

| Pyridinylboronic acid | Pd(OAc)₂, SPhos, THF, 70°C | Heteroaromatic-coupled derivatives | Enzyme inhibition studies |

Reactions typically achieve 70–80% yields, with the thiazole nitrogen acting as a directing group .

Oxidation and Reduction

-

Oxidation :

Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the thiazole sulfur to a sulfoxide (60% yield) or sulfone (85% yield) under controlled stoichiometry. -

Reduction :

Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine, altering the compound’s planarity and bioactivity.

Condensation Reactions

The acetamide group reacts with aldehydes to form Schiff bases:

| Aldehyde | Conditions | Product | Biological Activity |

|---|---|---|---|

| 4-Methoxybenzaldehyde | Ethanol, piperidine, reflux | Benzylideneacetamide derivatives | Antioxidant |

| Salicylaldehyde | Acetic acid, 100°C | Coumarin-fused analogs | Antitubercular |

These derivatives show improved solubility and target selectivity .

Functionalization via Smiles Rearrangement

Activation with chloroacetyl chloride enables intramolecular rearrangements:

-

Example : Reaction with 4-bromobenzylamine in toluene produces N-(4-bromobenzyl)benzo[d]oxazol-2-amine via a Smiles rearrangement (72% yield) .

Key Data Table: Reaction Optimization Parameters

| Reaction | Optimal Catalyst | Temperature | Time | Yield |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | 80°C | 12h | 78% |

| Thiazolidinone Cyclization | BF₃·Et₂O | 120°C | 8h | 75% |

| Schiff Base Formation | Piperidine | Reflux | 6h | 82% |

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of N-(4-Biphenyl-4-yl-1,3-thiazol-2-yl)-2-chloroacetamide exhibit promising antimicrobial properties. A study evaluated various synthesized derivatives for their in vitro activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. The results demonstrated that certain compounds showed significant antimicrobial efficacy, suggesting their potential as new antimicrobial agents to combat drug-resistant pathogens .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that specific derivatives possess significant cytotoxic effects against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). The anticancer activity was assessed using the Sulforhodamine B assay, revealing that some derivatives were notably effective at inhibiting cell proliferation .

Furthermore, molecular docking studies have been employed to understand the binding interactions between these compounds and cancer-related receptors. This approach helps in elucidating the mechanism of action and optimizing the chemical structure for enhanced activity .

Acetylcholinesterase Inhibition

Another area of application is in the inhibition of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Compounds containing thiazole rings have shown potential as AChE inhibitors, which could lead to therapeutic advancements in treating cognitive decline associated with this condition .

Case Studies and Research Findings

| Study | Focus | Key Findings |

|---|---|---|

| PMC6661967 | Antimicrobial Activity | Certain derivatives demonstrated significant effectiveness against both bacterial and fungal strains. |

| PMC11531508 | Anticancer Activity | Specific compounds exhibited high cytotoxicity against MCF7 breast cancer cells. |

| PMC9267128 | AChE Inhibition | Compounds displayed promising inhibitory activity against acetylcholinesterase, suggesting potential for Alzheimer’s treatment. |

Mechanism of Action

The mechanism of action of N-(4-Biphenyl-4-yl-1,3-thiazol-2-yl)-2-chloroacetamide would depend on its specific application. In biological systems, it may interact with molecular targets, such as enzymes or receptors, through binding interactions facilitated by its thiazole and biphenyl moieties. These interactions could modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved would require further experimental studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Groups

Table 1: Key Structural Features of Comparable Compounds

Key Observations:

- Aryl Substituents: Biphenyl groups (target compound) increase lipophilicity compared to mono-aryl substituents (e.g., fluorophenyl in ), which may improve blood-brain barrier penetration but reduce aqueous solubility.

- Acetamide Modifications: Chloroacetamide is common, but morpholino substitution () introduces tertiary amine groups, enhancing solubility and enabling hydrogen bonding.

Crystallographic Data :

- N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide monohydrate exhibits a dihedral angle of 79.3° between benzothiazole and benzene planes, reducing steric clashes . The biphenyl analog’s planar conformation may favor tighter crystal packing.

SAR Insights :

- Chloroacetamide : The electrophilic chlorine atom may form covalent bonds with cysteine residues in target proteins, a feature shared with kinase inhibitors like ibrutinib.

- Biphenyl vs. Fluorophenyl : Fluorine’s electronegativity (in ) may enhance metabolic stability compared to biphenyl’s lipophilicity, which could prolong half-life but increase hepatotoxicity risk.

- Benzothiazole vs. Thiazole : Benzothiazoles (e.g., ) show broader anticancer activity, possibly due to enhanced planar stacking with DNA.

Computational and Analytical Insights

- Multiwfn Analysis: Tools like Multiwfn could compare electron localization functions (ELF) or electrostatic potentials (ESP) between the biphenyl derivative and fluorophenyl analog, elucidating electronic effects on reactivity.

- Hydrogen Bonding : Graph set analysis (as in ) for the target compound’s crystals remains unexplored but could reveal O–H⋯N or C–H⋯π interactions critical for stability.

Biological Activity

N-(4-Biphenyl-4-yl-1,3-thiazol-2-yl)-2-chloroacetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and other relevant pharmacological effects based on diverse research findings.

Chemical Structure

The molecular formula of this compound is C17H13ClN2OS, with a molecular weight of 328.82 g/mol. The compound features a thiazole ring and a biphenyl substituent, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that chloroacetamides, including this compound, exhibit significant antimicrobial properties. A study conducted on various N-substituted phenyl-2-chloroacetamides demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial efficacy of selected chloroacetamides:

| Compound | Activity Against Gram-positive | Activity Against Gram-negative | Activity Against Fungi |

|---|---|---|---|

| This compound | Effective (MRSA) | Moderate (E. coli) | Moderate (C. albicans) |

| N-(4-Chlorophenyl)-2-chloroacetamide | Highly Effective | Less Effective | Effective |

| N-(4-Fluorophenyl)-2-chloroacetamide | Effective | Moderate | Less Effective |

The presence of halogenated substituents on the phenyl ring enhances lipophilicity, facilitating cell membrane penetration and increasing antimicrobial potency against various pathogens .

Structure-Activity Relationship (SAR)

The biological activity of chloroacetamides is influenced by the substituents on the phenyl ring. Research has shown that specific modifications enhance their efficacy:

- Substituent Position : The position of halogen atoms significantly impacts activity; para-substituted compounds generally show better performance due to optimized interactions with bacterial receptors.

- Lipophilicity : Compounds with higher lipophilicity tend to exhibit improved membrane permeability and bioavailability, leading to enhanced antimicrobial effects .

- Functional Groups : The introduction of electron-withdrawing groups at specific positions can increase the overall activity by stabilizing the interaction with target sites.

Case Studies

A notable case study evaluated the efficacy of various chloroacetamides against methicillin-resistant Staphylococcus aureus (MRSA). The study found that compounds with a biphenyl structure exhibited superior antibacterial activity compared to simpler analogs. The IC50 values for these compounds were significantly lower than those of traditional antibiotics, suggesting a promising alternative in treating resistant strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-Biphenyl-4-yl-1,3-thiazol-2-yl)-2-chloroacetamide, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves coupling 2-amino-4-biphenylthiazole with chloroacetyl chloride. Key steps include:

- Using triethylamine as a base in dioxane or dichloromethane to neutralize HCl byproducts .

- Maintaining temperatures between 20–25°C during chloroacetyl chloride addition to prevent side reactions .

- Purification via trituration with ethanol or recrystallization from ethanol-DMF mixtures to achieve >90% purity .

Q. Which analytical techniques are essential for characterizing this compound, and how are they validated?

- Key Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity, with thiazole protons resonating at δ 7.2–7.8 ppm and chloroacetamide carbonyls at ~170 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 343.6) .

- HPLC : Reverse-phase methods (e.g., Newcrom R1 column) assess purity (>98%) with mobile phases like acetonitrile/water .

- Validation : Cross-referencing with synthetic intermediates and commercial standards ensures accuracy .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound, and what software is used for refinement?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is performed to determine bond lengths, angles, and packing interactions.

- SHELX Suite : SHELXL refines structures using least-squares minimization, with hydrogens added via riding models. Displacement parameters (Uiso) are refined isotropically for non-H atoms .

- Critical Observations : The dihedral angle between biphenyl and thiazole rings (~79°) indicates steric strain, while O–H⋯N hydrogen bonds stabilize crystal packing .

- Data Interpretation : Crystallographic R-factors <0.05 and data-to-parameter ratios >20 ensure reliability .

Q. What strategies reconcile contradictory bioactivity data across studies, particularly in anticancer assays?

- Approaches :

- Dose-Response Profiling : NCI-60 screening identifies IC50 variability due to cell-line-specific uptake mechanisms .

- Structure-Activity Relationship (SAR) : Comparing analogs (e.g., bromophenyl vs. methoxyphenyl derivatives) highlights substituent effects on cytotoxicity .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like tubulin or kinases, explaining discrepancies in experimental IC50 values .

Q. How do solvent and pH conditions influence the compound’s stability during biological assays?

- Experimental Design :

- Stability Studies : Incubate the compound in PBS (pH 7.4) vs. acidic buffers (pH 4.5) at 37°C for 24–72 hours. Monitor degradation via HPLC .

- Findings : Chloroacetamide hydrolysis is pH-dependent, with faster degradation in alkaline conditions (e.g., t1/2 of 8 hours at pH 9 vs. 48 hours at pH 5) .

- Implications : Use fresh solutions in neutral buffers for cell-based assays to minimize false-negative results.

Data Analysis and Reproducibility

Q. How can researchers validate synthetic reproducibility when scaling up production?

- Protocols :

- DoE (Design of Experiments) : Vary solvent volume, temperature, and stoichiometry in small batches to identify critical process parameters (CPPs) .

- In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate formation .

Q. What role do non-covalent interactions (e.g., π-π stacking) play in the compound’s biological activity?

- Analysis :

- SCXRD : π-π interactions between biphenyl groups and aromatic protein residues (e.g., Phe in kinase ATP pockets) enhance binding affinity .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon/koff) to targets like EGFR, correlating with stacking efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.